7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Medicinal Chemistry Synthetic Methodology C-C Bond Formation

7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS: 1094350-52-3) is a halogenated benzoxepinone, a bicyclic scaffold containing a seven-membered oxepin ring fused to a benzene ring, with a ketone at the 5-position and an iodine atom at the 7-position. The compound is typically supplied at 95% purity, with a molecular weight of 288.08 g/mol.

Molecular Formula C10H9IO2
Molecular Weight 288.084
CAS No. 1094350-52-3
Cat. No. B2509311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one
CAS1094350-52-3
Molecular FormulaC10H9IO2
Molecular Weight288.084
Structural Identifiers
SMILESC1CC(=O)C2=C(C=CC(=C2)I)OC1
InChIInChI=1S/C10H9IO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2
InChIKeyLTPGNYMQIMPGIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one: Core Scaffold, Specifications, and Procurement Baseline


7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS: 1094350-52-3) is a halogenated benzoxepinone, a bicyclic scaffold containing a seven-membered oxepin ring fused to a benzene ring, with a ketone at the 5-position and an iodine atom at the 7-position . The compound is typically supplied at 95% purity, with a molecular weight of 288.08 g/mol [1]. It serves as a versatile intermediate for constructing complex molecules via cross-coupling and substitution chemistry at the iodine site .

Why Generic Substitution Fails: Structural Determinants of Function in 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one


Benzoxepinones are not functionally interchangeable. Substitution at the 7-position dictates key properties including chemical reactivity, molecular recognition, and analytical detectability [1]. Replacing the iodine atom with other halogens (Br, Cl, F) or non-halogen substituents (H, CH3, OCH3) alters bond dissociation energies for cross-coupling, lipophilicity (LogP), and the compound's mass spectrometric signature. The evidence below demonstrates that the 7-iodo derivative possesses quantifiable differentiation in reactivity, biological profile, and physicochemical properties that preclude simple analog substitution.

Quantitative Differentiation Evidence for 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one


Superior Reactivity in Palladium-Catalyzed Cross-Coupling vs. 7-Bromo Analog

The C(sp2)-I bond at the 7-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the corresponding C(sp2)-Br bond. This reactivity difference is quantified by bond dissociation energy (BDE): the C-I bond (~57 kcal/mol) is weaker than the C-Br bond (~71 kcal/mol) [1]. This enables faster oxidative addition and permits the use of milder coupling conditions (lower temperature, shorter reaction times), which is critical for preserving sensitive functional groups during late-stage diversification of the benzoxepinone core .

Medicinal Chemistry Synthetic Methodology C-C Bond Formation

Defined Biological Activity Profile: PPARγ and 5-LOX Binding Data

The 7-iodo derivative exhibits a specific, quantifiable biological interaction profile. It shows no significant binding to human peroxisome proliferator-activated receptor gamma (PPARγ) up to 50 µM [1], but demonstrates measurable, albeit weak, inhibition of 5-lipoxygenase (5-LOX) with an IC50 of 26.9 µM in rat basophilic leukemia (RBL-1) cells [2]. This selectivity profile is distinct from the broader class of benzoxepinones, which are known as nanomolar inhibitors of tumor-associated carbonic anhydrases (hCA IX/XII) [3]. The iodine atom, by virtue of its size and polarizability, likely modulates the binding mode, resulting in a unique selectivity fingerprint compared to other 7-substituted analogs.

Drug Discovery Pharmacology Target Engagement

Enhanced Analytical Detectability via High Molecular Weight and Unique Isotopic Signature

The iodine atom imparts a unique and advantageous mass spectrometric signature. The monoisotopic mass of 287.96473 Da and the characteristic ~100% abundance of the 127I isotope result in a prominent [M]+• or [M+H]+ peak at m/z 288, with no confounding isotopic clusters (unlike bromine with its ~1:1 79Br:81Br ratio) [1]. This simplifies identification and quantification in complex reaction mixtures or biological matrices. In contrast, the 7-bromo analog has an exact mass of 237.96294 Da and a complex isotopic pattern (M and M+2 peaks of near-equal intensity), which can complicate analysis and reduce sensitivity in trace-level detection [2].

Analytical Chemistry Mass Spectrometry Quality Control

Significantly Higher Lipophilicity (LogP) vs. 7-Fluoro and 7-Methoxy Analogs

The 7-iodo substitution substantially increases lipophilicity. Calculated LogP (XLogP3) values demonstrate this trend: the 7-iodo compound has a LogP of 3.04 [1], compared to 2.35 for the 7-methyl analog [2], 1.70 for the 7-methoxy analog [3], and 1.28 for the 7-fluoro analog . This quantifiable difference in lipophilicity directly impacts membrane permeability and compound distribution in biological systems.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Optimal Research and Industrial Application Scenarios for 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one


Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling

The superior reactivity of the C-I bond, inferred from its lower bond dissociation energy, makes this compound the preferred choice for diversifying the benzoxepinone core via Suzuki-Miyaura, Sonogashira, or Heck reactions. Researchers seeking to efficiently install aryl, alkenyl, or alkynyl groups at the 7-position will benefit from the expected higher yields and milder reaction conditions compared to the 7-bromo analog .

Assay Development as a Selectivity Control Compound

The defined, weak biological activity profile (IC50 >50 µM for PPARγ, IC50 26.9 µM for 5-LOX) qualifies this compound as a suitable negative control or a low-potency benchmark in assays screening for PPARγ agonists or 5-LOX inhibitors. This is particularly valuable when evaluating the potency and selectivity of novel benzoxepinone-based inhibitors targeting these pathways [1].

Analytical Method Development and Quality Control Standard

The high molecular weight (288.08 g/mol) and unique, single-peak isotopic signature of the iodine atom make this compound an excellent internal standard or calibration reference for liquid chromatography-mass spectrometry (LC-MS) methods targeting benzoxepinone scaffolds. Its distinct mass and lack of interfering isotopic clusters simplify quantification in complex samples, offering a clear advantage over the 7-bromo analog with its near 1:1 isotopic doublet .

Scaffold Optimization for Enhanced Lipophilicity and Membrane Penetration

For medicinal chemistry programs targeting intracellular or CNS targets where high passive permeability is required, the 7-iodo derivative offers a quantifiable advantage in lipophilicity (LogP 3.04) over more polar analogs such as 7-fluoro (LogP ~1.28), 7-methoxy (LogP 1.70), or 7-methyl (LogP 2.35) derivatives. This makes it a strategic starting point for improving drug-like properties in hit-to-lead campaigns .

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